3-chloro-5-nitro-4-(propan-2-yl)pyridine
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Overview
Description
3-chloro-5-nitro-4-(propan-2-yl)pyridine is a heterocyclic aromatic compound It features a pyridine ring substituted with chlorine, nitro, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-nitro-4-(propan-2-yl)pyridine typically involves the nitration of 3-chloro-4-(propan-2-yl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-nitro-4-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate, often in an acidic medium.
Major Products Formed
Reduction: 3-chloro-5-amino-4-(propan-2-yl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-chloro-5-nitro-4-(carboxy)pyridine.
Scientific Research Applications
3-chloro-5-nitro-4-(propan-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitro and chlorine substituents on biological activity.
Industrial Chemistry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-5-nitro-4-(propan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-nitro-4-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group.
3-chloro-5-nitropyridine: Lacks the isopropyl group, making it less sterically hindered.
4-chloro-3-nitropyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-chloro-5-nitro-4-(propan-2-yl)pyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The combination of chlorine, nitro, and isopropyl substituents provides a distinct set of chemical properties that can be exploited in various applications.
Properties
CAS No. |
2639420-14-5 |
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Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.6 |
Purity |
95 |
Origin of Product |
United States |
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